molecular formula C22H22N8O B5576997 6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine

6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine

Cat. No.: B5576997
M. Wt: 414.5 g/mol
InChI Key: IEWZCEXYZBGBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine is a useful research compound. Its molecular formula is C22H22N8O and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.19165736 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel Compounds Synthesis: A study by Perin et al. (2011) achieved the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, showcasing their potential as DNA-specific fluorescent probes due to enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).

Biological Activities and Applications

  • Anticancer Activity: Flefel et al. (2018) reported on the synthesis of novel pyridine and fused pyridine derivatives starting from a hydrazinyl-pyridine-carbonitrile compound, which showed moderate to good binding energies on GlcN-6-P synthase, a target protein, indicating potential antimicrobial and antioxidant activities (Flefel et al., 2018).
  • Antiproliferative Activity: Nowicka et al. (2015) synthesized a new class of Mannich bases derived from 2-amino-1H-benzimidazole, which were evaluated against human leukemia and breast and lung cancer cells, revealing potent antiproliferative activity, especially for compounds targeting MV4-11 cells (Nowicka et al., 2015).

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves their interaction with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . They have been found to have nanomolar activity against various diseases .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on their specific structures and functional groups. It’s important to refer to the specific Material Safety Data Sheet (MSDS) for each compound for detailed safety information .

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of pharmacological applications. Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential applications in treating various diseases .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O/c31-22(15-30-16-24-17-5-1-2-6-18(17)30)29-13-11-28(12-14-29)21-9-8-20(26-27-21)25-19-7-3-4-10-23-19/h1-10,16H,11-15H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWZCEXYZBGBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.